

# Application Notes and Protocols: Prexasertib Lactate for Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Prexasertib lactate |           |
| Cat. No.:            | B15581433           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Prexasertib is a potent and selective inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, which allows cancer cells to survive DNA-damaging therapies. By inhibiting CHK1 and CHK2, prexasertib abrogates cell cycle checkpoints, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptosis in cancer cells.[2] This mechanism of action makes prexasertib a promising therapeutic agent, both as a monotherapy and in combination with other anticancer treatments.

These application notes provide a summary of the available information on the formulation of **prexasertib lactate** for intravenous (IV) administration in clinical trials, along with protocols for its preparation and use based on publicly available data.

### **Data Presentation**

## Table 1: Prexasertib Salt Forms and Key Properties



| Salt Form               | Chemical<br>Name                                                                                                                                                   | CAS Number   | Molecular<br>Formula | Molecular<br>Weight ( g/mol<br>) |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|----------------------|----------------------------------|
| Lactate<br>Monohydrate  | 5-[[5-[2-(3-<br>Aminopropoxy)-6<br>-<br>methoxyphenyl]-<br>1H-pyrazol-3-<br>yl]amino]pyrazin<br>e-2-carbonitrile;<br>(2S)-2-<br>hydroxypropanoi<br>c acid; hydrate | 2100300-72-7 | C21H27N7O6           | 473.5                            |
| Mesylate<br>Monohydrate | 5-((5-(2-(3-<br>aminopropoxy)-6<br>-<br>methoxyphenyl)-<br>1H-pyrazol-3-<br>yl)amino)pyrazin<br>e-2-carbonitrile<br>methanesulfonat<br>e hydrate                   | 1234015-57-6 | C19H25N7O6S          | 479.51                           |
| Dihydrochloride         | 5-((5-(2-(3-<br>aminopropoxy)-6<br>-<br>methoxyphenyl)-<br>1H-pyrazol-3-<br>yl)amino)pyrazin<br>e-2-carbonitrile<br>dihydrochloride                                | 1234015-54-3 | C18H21Cl2N7O<br>2    | 438.31                           |

Table 2: Summary of Dosing Regimens for Intravenous Prexasertib in Clinical Trials



| Population | Recommended<br>Phase 2 Dose<br>(RP2D) / MTD | Dosing Schedule                                                | Reference |
|------------|---------------------------------------------|----------------------------------------------------------------|-----------|
| Adult      | 105 mg/m²                                   | 60-minute IV infusion every 14 days                            | [3][4]    |
| Pediatric  | 150 mg/m²                                   | 60-minute IV infusion<br>on Days 1 and 15 of a<br>28-day cycle | [3][5]    |

**Table 3: Common Treatment-Related Adverse Events** 

(Grade ≥3) in Prexasertib Clinical Trials

| Adverse Event                                    | Frequency       | Reference |
|--------------------------------------------------|-----------------|-----------|
| Neutropenia / Decreased<br>Neutrophil Count      | High            | [5][6]    |
| Leukopenia / Decreased White<br>Blood Cell Count | High            | [5][6]    |
| Thrombocytopenia / Decreased Platelet Count      | Moderate        | [5][6]    |
| Anemia                                           | Moderate        | [5][6]    |
| Febrile Neutropenia                              | Low to Moderate | [6]       |
| Fatigue                                          | Low             | [6]       |
| Nausea                                           | Low             | [6]       |
| Diarrhea                                         | Low             | [6]       |

# **Experimental Protocols**

Protocol 1: Reconstitution and Dilution of Lyophilized Prexasertib for Intravenous Infusion (Based on Mesylate Formulation)

## Methodological & Application





Disclaimer: The exact composition and reconstitution protocol for the **prexasertib lactate** intravenous formulation used in clinical trials are not publicly available. The following protocol is based on the information available for the prexasertib mesylate monohydrate formulation and should be considered as a guideline. Researchers should adapt and validate this protocol based on the specific product information provided by the manufacturer.

#### Materials:

- Single-use vial of lyophilized prexasertib
- Sterile Water for Injection (WFI)
- · Sterile syringe and needles
- Appropriate infusion bag (e.g., 0.9% Sodium Chloride or 5% Dextrose)
- Personal Protective Equipment (PPE)

#### Procedure:

- Vial Inspection: Visually inspect the vial of lyophilized prexasertib for any cracks or defects. The lyophilized powder should be a light yellow color.[3]
- Reconstitution:
  - Aseptically add the required volume of Sterile Water for Injection to the vial to achieve a final concentration of 2 mg/mL of prexasertib.[3]
  - Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake vigorously.
  - The reconstituted solution should be clear.
- Calculation of Required Volume:
  - Calculate the total dose of prexasertib required based on the patient's body surface area (m²) and the prescribed dose (e.g., 105 mg/m² or 150 mg/m²).



- Determine the volume of the reconstituted solution needed for the calculated dose.
- Dilution for Infusion:
  - Aseptically withdraw the calculated volume of the reconstituted prexasertib solution from the vial.
  - Add the withdrawn solution to an infusion bag containing a suitable diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose). The final volume of the infusion solution should be appropriate for a 60-minute infusion.
  - Gently mix the contents of the infusion bag.
- Administration:
  - Administer the final infusion solution intravenously over 60 minutes.

Stability: Information on the stability of the reconstituted and diluted solution is not publicly available. It is recommended to use the solution immediately after preparation.

# Mandatory Visualizations Diagram 1: Prexasertib Mechanism of Action CHK1/CHK2 Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Prexasertib Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A phase 1 study of prexasertib (LY2606368), a CHK1/2 inhibitor, in pediatric patients with recurrent or refractory solid tumors, including CNS tumors: A report from the Children's Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Prexasertib Lactate for Intravenous Administration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581433#prexasertib-lactate-formulation-for-intravenous-administration-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com